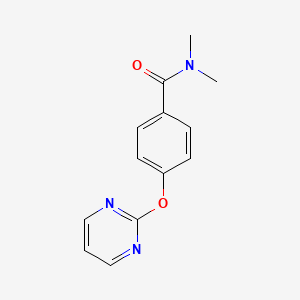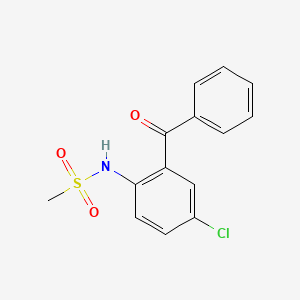![molecular formula C18H25N3O B5526726 1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride is a chemical compound that has been widely studied in scientific research. This compound is also known as TRIMCA or TRIMCA HCl and has shown potential for use in a variety of applications. In
Wissenschaftliche Forschungsanwendungen
TRIMCA has been studied for its potential use in a variety of scientific fields. One area of research has been in the development of new treatments for depression and anxiety disorders. TRIMCA has been shown to have an antidepressant effect in animal models, and further research is being conducted to determine its efficacy in humans.
Another area of research has been in the development of new treatments for addiction. TRIMCA has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is being conducted to determine its potential for use in humans.
Wirkmechanismus
The mechanism of action of TRIMCA is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. TRIMCA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects.
Biochemical and Physiological Effects:
TRIMCA has been shown to have a variety of biochemical and physiological effects. In animal models, TRIMCA has been shown to increase the levels of serotonin and dopamine in the brain, as well as increase the expression of certain genes related to neuroplasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TRIMCA in lab experiments is that it has been well-studied and has a known synthesis method. This makes it easier to obtain and use in experiments. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on TRIMCA. One area of research could be in the development of new treatments for depression and anxiety disorders. Further research is needed to determine the efficacy of TRIMCA in humans and to identify any potential side effects.
Another area of research could be in the development of new treatments for addiction. Further research is needed to determine the optimal dosing and administration of TRIMCA for use in humans, as well as to identify any potential side effects.
Overall, TRIMCA has shown potential for use in a variety of scientific applications, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of TRIMCA involves a multi-step process that includes the condensation of 1,3,7-trimethylindole-2-carboxylic acid with 3-aminomethylazepane, followed by the addition of hydrochloric acid to form TRIMCA hydrochloride. This method has been optimized to produce high yields and purity of the compound.
Eigenschaften
IUPAC Name |
(3-aminoazepan-1-yl)-(1,3,7-trimethylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12-7-6-9-15-13(2)17(20(3)16(12)15)18(22)21-10-5-4-8-14(19)11-21/h6-7,9,14H,4-5,8,10-11,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLDYPRNIQCDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CCCCC(C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]azepan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)
![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)


![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)